An In-Depth Technical Guide to the Fundamental Properties of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine
An In-Depth Technical Guide to the Fundamental Properties of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Privileged Scaffold
The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This bicyclic heterocyclic system offers a unique three-dimensional structure that facilitates interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2] Notable therapeutic agents built upon this framework include the hypnotic zolpidem and the anxiolytic alpidem, underscoring its clinical significance.[3] This guide focuses on a specific, yet promising derivative: 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine . While this particular molecule is less extensively characterized in publicly available literature than some of its isomers, this document aims to provide a comprehensive technical overview of its fundamental properties. By combining established knowledge of the imidazo[1,2-a]pyridine class with specific data and reasoned predictions for the title compound, we offer a valuable resource for researchers interested in its synthesis, characterization, and potential applications in drug discovery.
Molecular and Physicochemical Profile
Core Structure and Key Identifiers
2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine possesses the core imidazo[1,2-a]pyridine fused ring system. A 4-fluorophenyl group is attached at the C-2 position of the imidazole ring, and a methyl group is substituted at the C-8 position of the pyridine ring.
| Property | Value | Source |
| Chemical Name | 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine | - |
| CAS Number | 380873-23-4 | [Vendor Data] |
| Molecular Formula | C₁₄H₁₁FN₂ | [Vendor Data] |
| Molecular Weight | 226.25 g/mol | [Vendor Data] |
| Canonical SMILES | Cc1cccc2n1ccc2c3ccc(F)cc3 | - |
| InChI Key | Not available | - |
Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Melting Point | 110-120 °C | Based on the melting point of 8-methyl-2-phenylimidazo[1,2-a]pyridine (106-110 °C)[4] and the influence of the fluorine substituent. |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and methanol. Sparingly soluble in water. | Typical for this class of compounds. |
| LogP | ~3.5 | Estimated based on the lipophilicity of the phenyl and methyl groups. |
| pKa | ~4.5-5.5 | The pyridine nitrogen is the most basic site. |
Synthesis and Characterization
The synthesis of 2-aryl-imidazo[1,2-a]pyridines is well-established, with the most common route being the condensation of a 2-aminopyridine with an α-haloketone.[5]
Proposed Synthetic Pathway
A plausible and efficient synthesis of 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine involves the cyclocondensation of 3-methylpyridin-2-amine with 2-bromo-1-(4-fluorophenyl)ethan-1-one.
Figure 1: Proposed synthesis of the title compound.
Detailed Experimental Protocol
This protocol is a proposed method based on established procedures for similar imidazo[1,2-a]pyridine syntheses.[5][6]
Materials:
-
3-methylpyridin-2-amine
-
2-bromo-1-(4-fluorophenyl)ethan-1-one
-
Ethanol (absolute)
-
Sodium bicarbonate (Saturated aqueous solution)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 3-methylpyridin-2-amine (1.0 eq) in absolute ethanol, add 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.1 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine.
Causality behind Experimental Choices:
-
Ethanol as Solvent: Provides good solubility for the reactants and has a suitable boiling point for the condensation reaction.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the cyclization step.
-
Sodium Bicarbonate Wash: Neutralizes the hydrobromic acid formed during the reaction, facilitating product extraction.
Spectroscopic Characterization (Predicted)
The following spectral data are predicted based on the analysis of similar compounds and general principles of spectroscopy.[7][8]
1H NMR (400 MHz, CDCl₃):
-
δ 8.0-8.2 (m, 2H): Protons on the 4-fluorophenyl ring ortho to the imidazo[1,2-a]pyridine core.
-
δ 7.8-7.9 (d, 1H): H-5 proton of the imidazo[1,2-a]pyridine ring.
-
δ 7.6-7.7 (s, 1H): H-3 proton of the imidazo[1,2-a]pyridine ring.
-
δ 7.1-7.2 (t, 2H): Protons on the 4-fluorophenyl ring meta to the imidazo[1,2-a]pyridine core.
-
δ 6.8-6.9 (t, 1H): H-6 proton of the imidazo[1,2-a]pyridine ring.
-
δ 6.6-6.7 (d, 1H): H-7 proton of the imidazo[1,2-a]pyridine ring.
-
δ 2.6 (s, 3H): Methyl protons at the C-8 position.
13C NMR (100 MHz, CDCl₃):
-
δ 163.5 (d, JC-F ≈ 245 Hz): Carbon of the 4-fluorophenyl ring bearing the fluorine atom.
-
δ 145.0: C-2 of the imidazo[1,2-a]pyridine ring.
-
δ 142.0: C-8a of the imidazo[1,2-a]pyridine ring.
-
δ 130.0 (d, JC-F ≈ 8 Hz): Carbons of the 4-fluorophenyl ring ortho to the imidazo[1,2-a]pyridine core.
-
δ 128.0: C-5 of the imidazo[1,2-a]pyridine ring.
-
δ 125.0: C-7 of the imidazo[1,2-a]pyridine ring.
-
δ 124.0: C-8 of the imidazo[1,2-a]pyridine ring.
-
δ 116.0 (d, JC-F ≈ 22 Hz): Carbons of the 4-fluorophenyl ring meta to the imidazo[1,2-a]pyridine core.
-
δ 112.0: C-6 of the imidazo[1,2-a]pyridine ring.
-
δ 108.0: C-3 of the imidazo[1,2-a]pyridine ring.
-
δ 17.0: Methyl carbon at the C-8 position.
Mass Spectrometry (EI):
-
m/z 226 (M+): Molecular ion peak.
-
m/z 211: [M-CH₃]⁺
-
m/z 120: Fragment corresponding to the 4-fluorophenylacetylene cation.
Infrared (IR) Spectroscopy (KBr, cm-1):
-
3100-3000: Aromatic C-H stretching.
-
2950-2850: Aliphatic C-H stretching (methyl group).
-
1620-1450: C=C and C=N stretching vibrations of the aromatic rings.
-
1220-1230: C-F stretching.
Potential Biological Significance and Applications
While no specific biological activity has been reported for 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine, the extensive research on related analogues allows for informed speculation on its potential therapeutic applications.
Anticancer Potential
Numerous imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of kinases such as PI3K/mTOR and tubulin polymerization.[3][9] The substitution pattern on the imidazo[1,2-a]pyridine core is crucial for activity, and the 8-methyl group could influence the compound's steric and electronic properties, potentially leading to novel interactions with cancer-related targets.
Anti-infective Properties
The imidazo[1,2-a]pyridine scaffold is present in compounds with significant activity against various pathogens, including Mycobacterium tuberculosis and parasites like Eimeria tenella.[10] A study on 2-(4-fluorophenyl)-3-pyrimidin-4-ylimidazo[1,2-a]pyridine derivatives revealed potent anticoccidial activity.[10] The 8-methyl substitution could modulate the pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy or a different spectrum of activity.
Structure-Activity Relationship (SAR) Insights
The biological activity of imidazo[1,2-a]pyridines is highly dependent on the nature and position of substituents.
Figure 2: Influence of substituents on biological activity.
-
C-2 Position: The 2-aryl group is a common feature in many active imidazo[1,2-a]pyridines and is often crucial for target engagement. The 4-fluorophenyl group, in particular, can enhance binding affinity through halogen bonding and improve metabolic stability.
-
C-8 Position: Substitution at the 8-position can influence the molecule's overall lipophilicity and metabolic profile. The 8-methyl group may enhance oral bioavailability and alter the compound's interaction with metabolizing enzymes.[1]
Conclusion and Future Directions
2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine represents an intriguing yet underexplored member of the pharmacologically significant imidazo[1,2-a]pyridine family. This guide has provided a foundational understanding of its core properties by integrating established knowledge with reasoned predictions. The proposed synthetic route offers a clear path for its preparation, and the predicted spectral data will aid in its characterization.
Future research should focus on the experimental validation of the predicted properties, including a definitive synthesis and full spectroscopic characterization. Furthermore, comprehensive biological screening of this compound is warranted to explore its potential as an anticancer, anti-infective, or other therapeutic agent. Elucidating the specific role of the 8-methyl group through comparative studies with other isomers will be crucial in building a comprehensive structure-activity relationship and unlocking the full therapeutic potential of this promising scaffold.
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